molecular formula C11H20N4O3 B1450319 tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate CAS No. 1803599-61-2

tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate

Cat. No. B1450319
M. Wt: 256.3 g/mol
InChI Key: NQUNIQGMGZZCQA-UHFFFAOYSA-N
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Description

“tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate” is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate”. However, tert-butyl carbamate derivatives participate in a variety of chemical reactions2.



Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its properties and reactivity. However, I couldn’t find specific information on the molecular structure of "tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate"34.



Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in a variety of chemical reactions2. However, specific chemical reactions involving “tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate” are not available in the current literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide insights into its stability, reactivity, and potential uses. However, specific physical and chemical properties of “tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate” are not available in the current literature14.


Scientific Research Applications

Synthesis and Structural Characterization

Tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate serves as a crucial intermediate in the synthesis of biologically active compounds. For example, Zhao et al. (2017) developed a rapid synthesis method for a structurally similar compound, emphasizing its importance as an intermediate in the production of omisertinib (AZD9291), a drug used in cancer therapy. Their synthesis involved acylation, nucleophilic substitution, and reduction, achieving a total yield of 81% (Zhao et al., 2017). Additionally, Sanjeevarayappa et al. (2015) synthesized a compound with a similar structure, characterized it through various spectroscopic techniques, and confirmed the structure through single crystal XRD data. This compound displayed poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Biological Activity and Chemical Properties

The chemical and biological properties of compounds related to tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate have been extensively studied. Maftei et al. (2013) synthesized natural product analogs bearing a 1,2,4-oxadiazole ring, known for their biological activity. They found that one of the synthesized compounds exhibited significant antitumor activity in vitro (Maftei et al., 2013). This indicates the potential of tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate in the development of bioactive molecules.

Application in Material Science

Compounds containing the tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate moiety have also found applications in material science. Wei (2007) prepared two 1,3,4-oxadiazole derivatives using solid-state synthesis. The compounds displayed strong single-photon excited fluorescence and frequency-upconverted fluorescence emissions, suggesting their potential in photoluminescent materials and possibly in the development of optoelectronic devices (Wei, 2007).

Safety And Hazards

Future Directions

The future directions for research on “tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable insights into its potential applications35.


Please note that this analysis is based on the available data and may not be exhaustive. For a more comprehensive understanding, further research and analysis would be required.


properties

IUPAC Name

tert-butyl N-[2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O3/c1-11(2,3)17-10(16)12-7-6-8-13-9(14-18-8)15(4)5/h6-7H2,1-5H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUNIQGMGZZCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC(=NO1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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